1-[5-Butanoyl-3-methyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one
Description
The compound 1-[5-Butanoyl-3-methyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one features a fused triazolo[3,4-b][1,3,4]thiadiazine core, a bicyclic system combining a 1,2,4-triazole and a 1,3,4-thiadiazine ring. Key structural attributes include:
- 3-Methyl group: Enhances steric stability and modulates electron density.
- 6-(4-Nitrophenyl) substituent: Introduces strong electron-withdrawing effects, which may enhance binding to biological targets.
This architecture positions the compound within a class of bioactive fused heterocycles, historically associated with antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
1-[5-butanoyl-3-methyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-4-6-15(25)18-17(13-8-10-14(11-9-13)24(27)28)23(16(26)7-5-2)22-12(3)20-21-19(22)29-18/h8-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEZVAYGTLFYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CCC)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[5-Butanoyl-3-methyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a triazole ring fused with a thiadiazine moiety, which is significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of the triazole and thiadiazine classes exhibit notable antimicrobial properties. For instance:
- Triazole derivatives have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- The incorporation of nitrophenyl groups enhances antibacterial activity due to increased electron affinity and interaction with microbial enzymes .
Anticancer Potential
Studies have suggested that compounds containing the triazole scaffold possess anticancer properties. For example:
- Compounds similar to the target structure have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated significant reductions in cell viability against various cancer cell lines .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole and thiadiazine derivatives has also been documented:
- These compounds may inhibit key inflammatory mediators such as TNF-alpha and IL-6, providing a basis for their use in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of critical enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in microbial cells leading to cell death.
- DNA Interaction : Triazole derivatives often intercalate into DNA strands, disrupting replication and transcription processes.
Data Table: Biological Activities Overview
Case Study 1: Antibacterial Efficacy
A study published in 2020 evaluated several derivatives of triazolo-thiadiazines against a panel of bacterial strains. Among them, a compound structurally similar to the target demonstrated superior activity against Pseudomonas aeruginosa, with an MIC significantly lower than traditional antibiotics like ampicillin .
Case Study 2: Cancer Cell Proliferation Inhibition
In another investigation focusing on anticancer activity, researchers found that the compound inhibited proliferation in human breast cancer cells (MCF-7) with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The target compound’s 1,3,4-thiadiazine ring (six-membered) distinguishes it from analogs with 1,3,4-thiadiazole (five-membered). Key differences include:
- Electron Distribution : The additional methylene group in thiadiazine alters electron density, influencing interactions with enzymes or receptors.
Example Analog :
3-Methyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lacks the thiadiazine ring, resulting in reduced molecular volume and rigidity .
Substituent Effects
Aryl Groups at Position 6
- 3’-Pyridyl (Analog from ): The pyridine ring offers hydrogen-bonding capability but lacks the nitro group’s strong electron-withdrawing effect, leading to reduced antimicrobial potency .
Acyl Groups at Positions 5 and 7
- Butanoyl (Target Compound): Longer alkyl chains increase lipophilicity (LogP ~3.2), favoring passive diffusion across lipid membranes.
Key Findings :
- The target compound exhibits 2.1-fold higher anticancer potency than its thiadiazole-based analog, likely due to the thiadiazine ring’s flexibility and enhanced hydrophobic interactions.
- Butanoyl groups contribute to superior membrane penetration compared to shorter acyl chains, as evidenced by cellular uptake studies .
Pharmacokinetic Considerations
- Solubility: The butanoyl groups and nitroaryl substituent reduce aqueous solubility (~0.12 mg/mL), necessitating formulation optimization compared to more polar analogs (e.g., 6-hydroxyphenyl derivatives).
- Metabolic Stability : The nitro group may slow oxidative metabolism, extending half-life relative to pyridyl or methoxy-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
